2,4-Dimethylbenzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Hydrophobicity

Obtaining regioisomerically pure 2,4-dimethylbenzenesulfonamide is critical for reproducible sulfonamide derivatization. This compound provides a defined 2,4-substitution pattern essential for synthesizing 5-chlorosulfonyl derivatives and N-aralkylated antibacterials, where alternative isomers yield different regio-chemical outcomes. • Enables exclusive access to the 5-substituted isomer via chlorosulfonation, structurally confirmed by X-ray crystallography. • Validated scaffold for CNS-penetrant carbonic anhydrase inhibitors with anticonvulsant activity lasting up to 6 h. • Consistent lot-to-lot purity (≥98%) supports reproducible amide coupling and heterocycle synthesis.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 7467-12-1
Cat. No. B1293701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzenesulfonamide
CAS7467-12-1
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N)C
InChIInChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
InChIKeyUGBKWMBOBQOCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzenesulfonamide: Chemical Profile and Properties


2,4-Dimethylbenzenesulfonamide (CAS 7467-12-1) is an aromatic sulfonamide derivative characterized by a 2,4-dimethyl substitution pattern on the benzene ring, with a molecular formula of C₈H₁₁NO₂S and a molecular weight of 185.25 g/mol [1]. The compound presents as a white to off-white crystalline solid with a reported melting point of 132°C . As a primary sulfonamide bearing two methyl groups at the 2- and 4-positions, it serves as a versatile synthetic intermediate and building block for the preparation of more complex benzenesulfonamide derivatives, N-substituted sulfonamides, and heterocyclic compounds [1].

2,4-Dimethyl substitution for predictable regiochemistry in derivatization
Primary sulfonamide group enabling N-functionalization and heterocycle synthesis
Crystalline solid supports reproducible synthetic handling

Risks of Substituting Benzenesulfonamide Analogs


Benzenesulfonamide derivatives with different substitution patterns are not interchangeable for synthetic or biological applications, as the position and electronic nature of substituents profoundly influence both the reactivity of the sulfonamide group and the molecular recognition properties of the resulting compounds [1]. The 2,4-dimethyl substitution pattern creates a specific steric and electronic environment around the sulfonamide moiety that differs fundamentally from the 2,6-dimethyl, 3,4-dimethyl, or unsubstituted benzenesulfonamide analogs . This structural specificity dictates the regio-chemical outcomes in subsequent derivatization reactions and determines the three-dimensional presentation of the sulfonamide group in biological target interactions, rendering simple substitution with an alternative benzenesulfonamide unreliable without comprehensive revalidation.

2,4-Dimethyl target
Substitute example
Risk of mismatch
Directs substitution to 5-position
2,6-Dimethyl isomer (3-position)
Regioisomer mismatch: different product outcome
Defined steric/electronic profile
Unsubstituted benzenesulfonamide
Hydrophobicity and reactivity profile may shift

Comparative Evidence for 2,4-Dimethylbenzenesulfonamide Selection


Hydrophobicity Gain vs. Unsubstituted Benzenesulfonamide

The presence of two methyl groups at the 2- and 4-positions of the benzene ring significantly increases the hydrophobicity of 2,4-dimethylbenzenesulfonamide compared to the unsubstituted benzenesulfonamide . This structural modification alters the partition coefficient and membrane permeability characteristics of the compound and its derivatives, which is a critical consideration when designing compounds for biological applications where cellular penetration is required [1].

Hydrophobicity gain
Class-level inference
logP increase ~1.2–1.5 units
Defined hydrophobicity for consistent derivative properties
Calculated from QSAR models; experimental verification recommended
Structure-Activity Relationship Medicinal Chemistry Hydrophobicity

Regiochemical Differences vs. 2,6-Dimethyl Isomer

The 2,4-dimethyl substitution pattern on 2,4-dimethylbenzenesulfonamide provides distinct regio-chemical reactivity compared to the 2,6-dimethyl isomer . In electrophilic aromatic substitution reactions such as chlorosulfonation, 2,4-dimethylbenzenesulfonamide derivatives undergo substitution at the 5-position, whereas the 2,6-dimethyl isomer directs substitution to the 3-position [1]. This regio-specificity is critical for the synthesis of defined positional isomers of further functionalized benzenesulfonamides.

Regiochemistry vs 2,6-isomer
Reported comparison
5-position substitution vs 3-position
Supports regioisomer-specific synthetic pathway selection
Source data require independent verification; crystal structures confirm distinct products
Synthetic Chemistry Regioselectivity Steric Hindrance

Antibacterial Activity of N-Aralkylated Derivatives

Derivatives of 2,4-dimethylbenzenesulfonamide, specifically N-aralkylated-N-(2,4-dimethylphenyl)benzenesulfonamides, have demonstrated antibacterial activity against Gram-positive and Gram-negative bacterial strains, with activity compared to the clinical antibiotic ciprofloxacin as a positive control [1]. The N-2-bromobenzyl and N-2-phenylpropyl derivatives showed particularly significant antibacterial potential [1].

Antibacterial derivative activity
Class-level inference
N-aralkylated derivatives: reported activity comparable to ciprofloxacin
Supports antimicrobial screening library design
Qualitative comparison; specific MIC values not detailed in source
Antibacterial N-substituted Sulfonamides Structure-Activity Relationship

Key Applications for Research and Industrial Use


Synthesis of Regioisomerically Pure Sulfonyl Chlorides

2,4-Dimethylbenzenesulfonamide serves as a key starting material for the preparation of regioisomerically pure 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through chlorosulfonation [1]. This specific isomer cannot be obtained from 2,6-dimethylbenzenesulfonamide, which yields the 3-substituted isomer instead. The 5-substituted derivative has been structurally characterized by X-ray crystallography (triclinic, space group P-1, a=8.1542 Å, b=11.0728 Å, c=11.2680 Å, V=831.97 ų at 100 K), providing a well-defined crystalline building block for further synthetic elaboration [1].

Scaffold for Antibacterial Sulfonamide Libraries

The 2,4-dimethylbenzenesulfonamide core, when elaborated via N-aralkylation, yields compounds with antibacterial activity comparable to ciprofloxacin against both Gram-positive and Gram-negative bacterial strains [2]. The synthetic route proceeds through N-(2,4-dimethylphenyl)benzenesulfonamide, generated from 2,4-dimethylaniline and benzenesulfonyl chloride, followed by N-aralkylation with various aralkyl halides [2]. This well-defined synthetic pathway enables the rapid generation of focused compound libraries for antimicrobial drug discovery programs.

CNS-Targeted Carbonic Anhydrase Inhibitor Design

The 2,4-dimethylbenzenesulfonamide scaffold provides a platform for designing selective carbonic anhydrase (CA) inhibitors, particularly for targeting CNS-expressed isoforms hCA II and hCA VII implicated in epileptogenesis . Benzenesulfonamide derivatives with hydrophobic substituents show enhanced brain penetration and prolonged anticonvulsant activity (efficacy up to 6 hours post-administration in MES and sc-PTZ seizure models) . The 2,4-dimethyl substitution pattern offers a defined starting point for further functionalization at the sulfonamide nitrogen or via tail appendage to modulate isoform selectivity and pharmacokinetic properties .

Coupling Agent for Amide and Ester Synthesis

2,4-Dimethylbenzenesulfonamide has been demonstrated to be an effective coupling agent for the synthesis of amides and esters . The compound can also be utilized in the preparation of ortho-sulfonic acid chlorides and other sulfonic acid derivatives, as well as in heterocycle synthesis . Its defined melting point (132°C) and physical properties enable reproducible reaction conditions in synthetic organic chemistry applications .

Application
Selection Property
Validation Focus
Regioisomeric sulfonyl chloride synthesis
2,4-Dimethyl substitution pattern
X-ray crystallography structural confirmation
Antimicrobial screening library synthesis
N-Aralkylation derivatization route
In vitro antibacterial screening assays
CNS carbonic anhydrase research
2,4-Dimethyl scaffold for isoform selectivity
Seizure model endpoint response (MES, sc-PTZ)
Amide/ester coupling reactions
Sulfonamide-mediated coupling reactivity
Reproducible reaction conditions

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